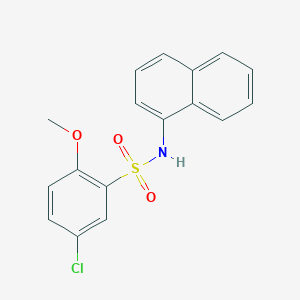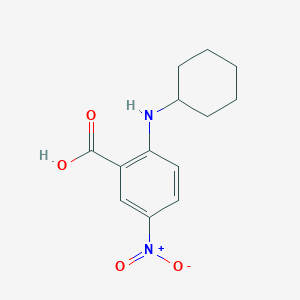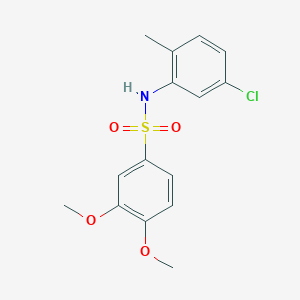![molecular formula C14H15NO2S B229252 N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B229252.png)
N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide, also known as MTPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MTPCA is a member of the thiophene family of compounds and has a molecular weight of 267.36 g/mol. In
作用机制
N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide acts as a selective antagonist for the dopamine D3 receptor, which means it blocks the receptor's activity. By doing so, it can modulate the release of dopamine in the brain, which can affect behavior and mood. The exact mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide is still being studied, but it is believed to involve the regulation of calcium ion channels and the inhibition of certain enzymes.
Biochemical and Physiological Effects:
N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects in animal models. It has been found to reduce the release of dopamine in the brain, which can lead to changes in behavior and mood. It has also been found to decrease the activity of certain enzymes, which can affect the metabolism of neurotransmitters. Additionally, N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide has been shown to have anti-inflammatory properties and may be useful in treating certain inflammatory conditions.
实验室实验的优点和局限性
N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a highly selective antagonist for the dopamine D3 receptor, which means it can be used to study the specific effects of this receptor. It is also relatively stable and easy to synthesize, which makes it a useful tool for researchers. However, there are some limitations to its use. For example, it has a relatively short half-life in vivo, which means it may not be effective in long-term studies. Additionally, it may have off-target effects on other receptors, which can complicate data interpretation.
未来方向
There are several future directions for research on N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide. One area of interest is its potential use in developing new treatments for addiction and other neurological disorders. Another area of interest is its anti-inflammatory properties and its potential use in treating inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide and its effects on other receptors. Overall, N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide is a promising compound with potential applications in a variety of scientific fields.
合成方法
N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methoxyphenethylamine with thiophene-2-carboxylic acid. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis of N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide is a complex process that requires careful attention to detail and high-quality reagents.
科学研究应用
N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This receptor has been implicated in various neurological disorders, including addiction, depression, and schizophrenia. N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide can be used to study the role of the dopamine D3 receptor in these disorders and to develop new treatments.
属性
分子式 |
C14H15NO2S |
|---|---|
分子量 |
261.34 g/mol |
IUPAC 名称 |
N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H15NO2S/c1-10(11-5-7-12(17-2)8-6-11)15-14(16)13-4-3-9-18-13/h3-10H,1-2H3,(H,15,16) |
InChI 键 |
BFSSDOCHUZERRI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CS2 |
规范 SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)

